molecular formula C9H11ClO B13164653 2-((1-(Chloromethyl)cyclopropyl)methyl)furan

2-((1-(Chloromethyl)cyclopropyl)methyl)furan

Cat. No.: B13164653
M. Wt: 170.63 g/mol
InChI Key: ZSFNPYINIFDUFX-UHFFFAOYSA-N
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Description

2-((1-(Chloromethyl)cyclopropyl)methyl)furan is an organic compound with the molecular formula C9H11ClO It features a furan ring substituted with a chloromethylcyclopropylmethyl group

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-[[1-(chloromethyl)cyclopropyl]methyl]furan

InChI

InChI=1S/C9H11ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2

InChI Key

ZSFNPYINIFDUFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CO2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Chloromethyl)cyclopropyl)methyl)furan typically involves the reaction of furan with a chloromethylcyclopropylmethyl precursor. One common method is the alkylation of furan using 1-(chloromethyl)cyclopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Chloromethyl)cyclopropyl)methyl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Furanones, hydroxyfurans.

    Reduction: 2-((1-(Methyl)cyclopropyl)methyl)furan.

    Substitution: 2-((1-(Azidomethyl)cyclopropyl)methyl)furan, 2-((1-(Thiophenylmethyl)cyclopropyl)methyl)furan.

Scientific Research Applications

2-((1-(Chloromethyl)cyclopropyl)methyl)furan has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(Chloromethyl)cyclopropyl)methyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Bromomethyl)cyclopropyl)methyl)furan
  • 2-((1-(Iodomethyl)cyclopropyl)methyl)furan
  • 2-((1-(Hydroxymethyl)cyclopropyl)methyl)furan

Uniqueness

2-((1-(Chloromethyl)cyclopropyl)methyl)furan is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The cyclopropyl ring adds strain and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

2-((1-(Chloromethyl)cyclopropyl)methyl)furan is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound 2-((1-(Chloromethyl)cyclopropyl)methyl)furan features a furan ring substituted with a cyclopropyl group, which is further modified by a chloromethyl group. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds with furan moieties often exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains:

CompoundBacterial StrainMIC (µM)
Furan Derivative 1Staphylococcus aureus20-40
Furan Derivative 2E. coli40-70
2-((1-(Chloromethyl)cyclopropyl)methyl)furanTBDTBD

The specific MIC values for 2-((1-(Chloromethyl)cyclopropyl)methyl)furan are still under investigation, but preliminary studies suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Antifungal Activity

Furan derivatives have been noted for their antifungal properties. A study examining various furan-based compounds found that certain derivatives showed selective inhibition against Candida albicans and Candida neoformans. The structure-activity relationship (SAR) indicates that modifications to the furan ring can significantly enhance antifungal activity.

In a comparative analysis, the following results were observed:

CompoundFungal StrainEC50 (µM)
Furan Derivative AC. albicans<50
Furan Derivative BC. neoformans<50
2-((1-(Chloromethyl)cyclopropyl)methyl)furanTBDTBD

Cytotoxicity

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary cytotoxicity assays using human cell lines have shown varying degrees of toxicity among furan derivatives. For instance, some furan compounds exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity.

Case Studies

  • Case Study: Antifungal Efficacy
    A recent study evaluated a series of furan derivatives for their antifungal activity against C. albicans. The study utilized whole cell assays to determine the effectiveness of each compound, revealing that structural modifications significantly influenced antifungal potency.
  • Case Study: Antimicrobial Spectrum
    Another investigation focused on the antimicrobial spectrum of furan derivatives against clinical isolates of bacteria. The findings highlighted that specific substitutions on the furan ring enhanced activity against multi-drug resistant strains.

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